molecular formula C14H13NO2 B6413719 4-(3,5-Dimethylphenyl)nicotinic acid, 95% CAS No. 1261943-79-6

4-(3,5-Dimethylphenyl)nicotinic acid, 95%

Cat. No. B6413719
CAS RN: 1261943-79-6
M. Wt: 227.26 g/mol
InChI Key: RBJMYBNDRPHQLI-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)nicotinic acid, commonly referred to as 4-(3,5-DMPNA), is an organic compound that has been studied extensively for its potential applications in scientific research. It is a white crystalline solid with a melting point of 164-165°C, and is soluble in water, ethanol, and methanol. 4-(3,5-DMPNA) has been found to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), and has been used in a variety of laboratory studies to explore the pharmacology of these receptors.

Scientific Research Applications

4-(3,5-DMPNA) has been used extensively in scientific research, primarily to study the pharmacology of 4-(3,5-Dimethylphenyl)nicotinic acid, 95%. It has been found to be a potent agonist of several subtypes of 4-(3,5-Dimethylphenyl)nicotinic acid, 95%, including the alpha7 subtype, which is involved in the regulation of memory and learning. 4-(3,5-DMPNA) has also been used to study the effects of nicotine on the brain, as well as to investigate the role of 4-(3,5-Dimethylphenyl)nicotinic acid, 95% in various neurological and psychiatric disorders.

Mechanism of Action

4-(3,5-DMPNA) is an agonist of 4-(3,5-Dimethylphenyl)nicotinic acid, 95%, meaning that it binds to these receptors and activates them. When it binds to the receptor, it causes the nAChR to open, allowing ions to flow into the cell. This influx of ions causes a change in the electrical potential of the cell, which in turn triggers a variety of cellular processes.
Biochemical and Physiological Effects
The activation of 4-(3,5-Dimethylphenyl)nicotinic acid, 95% by 4-(3,5-DMPNA) has a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline. It can also modulate the activity of ion channels, leading to changes in the electrical potential of the cell. Finally, it can activate second messenger systems, leading to changes in gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

4-(3,5-DMPNA) has several advantages for laboratory experiments. It is a potent agonist of 4-(3,5-Dimethylphenyl)nicotinic acid, 95%, and is soluble in a variety of solvents. It is also relatively easy to synthesize, and is available from many chemical suppliers. However, it is also important to note that 4-(3,5-DMPNA) can be toxic if used in high concentrations, and should be handled with care.

Future Directions

Given its potency and ease of synthesis, 4-(3,5-DMPNA) has a number of potential future applications. It could be used to study the effects of nicotine on the brain, as well as to investigate the role of 4-(3,5-Dimethylphenyl)nicotinic acid, 95% in various neurological and psychiatric disorders. It could also be used to develop novel drugs to treat these conditions, or to study the effects of nicotine on the developing brain. Additionally, it could be used to study the effects of nicotine on other organs and tissues, such as the heart and lungs. Finally, it could be used to develop novel methods of delivering nicotine, such as transdermal patches or inhalers.

Synthesis Methods

4-(3,5-DMPNA) can be synthesized via a two-step process involving the reaction of 4-(3,5-dimethylphenyl)bromide with sodium cyanide, followed by the reaction of the resulting intermediate with sodium acetate. The first step is a nucleophilic substitution reaction, in which the bromide is replaced by the cyanide anion. The second step is a nucleophilic acyl substitution reaction, in which the cyanide is replaced by the acetate anion. The overall reaction yields 4-(3,5-DMPNA) in high yields, typically greater than 95%.

properties

IUPAC Name

4-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-10(2)7-11(6-9)12-3-4-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMYBNDRPHQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692451
Record name 4-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)nicotinic acid

CAS RN

1261943-79-6
Record name 4-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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